molecular formula C7H7ClO2 B127659 3-Chloro-6-methylbenzene-1,2-diol CAS No. 19337-62-3

3-Chloro-6-methylbenzene-1,2-diol

Cat. No. B127659
CAS RN: 19337-62-3
M. Wt: 158.58 g/mol
InChI Key: PHSAYWCOUVKVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methylbenzene-1,2-diol (3-CMBD) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid, with a boiling point of 204.2 °C and a melting point of -62 °C. It is insoluble in water and has a low vapor pressure. 3-CMBD is used in the synthesis of various organic compounds and as an intermediate in the manufacture of dyes and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylbenzene-1,2-diol is not well understood. However, it is believed to act as a Lewis acid, which means that it can act as a catalyst in certain chemical reactions. It is also believed to act as an electron acceptor, which means that it can accept electrons from other molecules, thus allowing for the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and other substances. In addition, it has been shown to have an anti-cancer effect in animal models, although the exact mechanism of this effect is not yet known.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-6-methylbenzene-1,2-diol in laboratory experiments is its low cost and availability. It is also relatively easy to obtain, and can be stored for extended periods of time without significant degradation. The main limitation is its low solubility in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

There are a number of potential future directions for research into the use of 3-Chloro-6-methylbenzene-1,2-diol. These include further exploration of its potential use as an inhibitor of the enzyme cytochrome P450, as well as its potential anti-cancer effects. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its use in organic synthesis and as a catalyst in chemical reactions. Finally, further research into its solubility in water and its stability in various conditions could lead to improved methods of working with it in laboratory experiments.

Synthesis Methods

The synthesis of 3-Chloro-6-methylbenzene-1,2-diol can be accomplished using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of a halogenated benzene with an acid chloride in the presence of an aluminum chloride catalyst. Another method is the reductive amination reaction, which involves the reaction of a halogenated benzene with an amine in the presence of a reducing agent. Other methods include the reaction of a halogenated benzene with an aldehyde or ketone in the presence of a Lewis acid, and the reaction of a halogenated benzene with an alcohol in the presence of an acid catalyst.

Scientific Research Applications

3-Chloro-6-methylbenzene-1,2-diol has been extensively studied in the scientific literature, and has been found to have a wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers. It has also been used in the synthesis of various drugs, dyes, and other organic compounds. In addition, it has been studied as a potential inhibitor of the enzyme cytochrome P450, and as a potential anti-cancer agent.

properties

IUPAC Name

3-chloro-6-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSAYWCOUVKVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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